molecular formula C10H12N4O5 B150698 9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one CAS No. 21138-24-9

9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Cat. No. B150698
CAS RN: 21138-24-9
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-DEGSGYPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a purine derivative with a tetrahydrofuran ring attached to the 9-position of the purine base. The structure of similar compounds has been studied using X-ray crystallography, which provides detailed information about the molecular conformation and the spatial arrangement of the atoms within the molecule .

Synthesis Analysis

The synthesis of related 9-tetrahydrofuranylpurine derivatives has been explored in various studies. For instance, the synthesis of 6-dicyanomethylene-9-tetrahydrofuranylpurine involved the reaction of a dihydropurine derivative with 2,3-dihydrofuran, followed by catalytic hydrogenation to yield an aminomethylene intermediate. This intermediate could then be further substituted with amines or reacted with hydrazine to produce different purine derivatives . Such synthetic routes highlight the versatility and reactivity of the tetrahydrofuran-purine scaffold, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is often characterized by the planarity of the purine moiety and the substituents' orientation. In one study, the purine and furfuryl rings were found to be planar, and the tetrahydropyran-2-yl group was disordered, likely due to the presence of a chiral carbon atom . This suggests that the molecular structure of 9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one would also exhibit a specific three-dimensional conformation influenced by its chiral centers.

Chemical Reactions Analysis

The reactivity of the tetrahydrofuranylpurine derivatives is demonstrated by their ability to undergo various chemical reactions. For example, the substitution of the aminomethylene intermediate with different amines or the reaction with hydrazine to form a pyrazole derivative indicates that the tetrahydrofuran ring can be a versatile handle for further chemical modifications . This reactivity could be relevant for the functionalization of the compound under discussion.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their molecular structure. For instance, the stability-in-solution of a furfurylamino-tetrahydropyran-2-yl purine was assessed in methanol/water at acidic pH, which is important for understanding the compound's behavior in different environments . The configurational isomers of similar compounds have been characterized by NMR and IR spectroscopy, which provides insight into the compound's stereochemistry and its influence on physical properties .

Scientific Research Applications

Synthesis and Biochemical Applications

Research has explored the synthesis of unusual benzimidazole nucleoside analogues that exhibit a wide range of pharmaceutical and biochemical properties. These include antiviral, antitumor, antisense agents, antigene agents, antibiotic, antileukemic, immunosuppressive agent, kinase inhibitors, and adenosine receptor antagonists. The synthesized nucleosides are also investigated for their potential in modifying transport characteristics through lipid membranes, indicating their utility in exploring nucleic acid structure, function, and stability as well as enzyme binding site parameters (Yadava, V. S., & Yadav, V. S., 2008).

Pharmacokinetics and Drug Development

Another area of application involves the pharmacokinetics and drug development processes, where compounds like 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its metabolites have been quantified in hamster blood using LC-MS/MS. This research supports the development of novel anti-hyperlipidemia agents due to their high efficacy and low toxicity, showcasing the compound's role in advancing pharmacological studies (Jia, Y., et al., 2016).

Computational and QSAR Analyses

Further, quantum chemical modeling, synthesis, spectroscopic studies, and QSAR analyses of related nucleoside analogues have been performed. These studies provide insights into the molecular geometry, vibrational modes, excited states, and molecular electrostatic potential maps. The analyses contribute to understanding the physicochemical, pharmacokinetic, and pharmacodynamic profiles, thereby assessing the applicability of these compounds as anticancer drugs (Kvasyuk, E., et al., 2022).

Nucleoside Analogs and Cellular Activation

Research into selective A2a receptor agonists, derived from nucleoside analogs, suggests their utility in inhibiting cellular activation. This application is particularly relevant in the context of asthma and COPD treatment, highlighting the compound's potential in therapeutic settings (Expert Opinion on Therapeutic Patents, 2000).

Novel Synthesis Approaches

Innovative synthesis methods have been developed for nucleoside analogs, such as the creation of hydrolytically stable, fluorescent-labeled ATP analogs. These compounds serve as tools for probing adenylyl cyclases, demonstrating the compound's versatility in biochemical research and potential diagnostic applications (Emmrich, T., et al., 2010).

properties

IUPAC Name

9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-DEGSGYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.